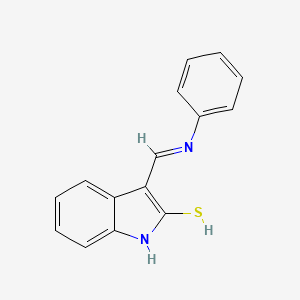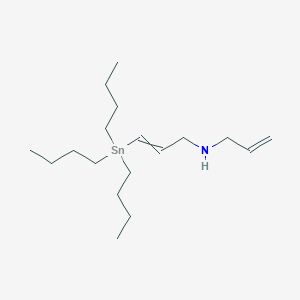
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine is an organotin compound that features a prop-2-en-1-yl group attached to an amine and a tributylstannyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine typically involves the reaction of a prop-2-en-1-ylamine with a tributylstannyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or the amine group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tributylstannyl group can facilitate the formation of carbon-carbon bonds, while the amine group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-yn-1-amine: Similar structure but with a prop-2-yn-1-yl group.
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
140653-78-7 |
|---|---|
Fórmula molecular |
C18H37NSn |
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
N-prop-2-enyl-3-tributylstannylprop-2-en-1-amine |
InChI |
InChI=1S/C6H10N.3C4H9.Sn/c1-3-5-7-6-4-2;3*1-3-4-2;/h1,3-4,7H,2,5-6H2;3*1,3-4H2,2H3; |
Clave InChI |
CSWOTOZGMSGBKR-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CCNCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
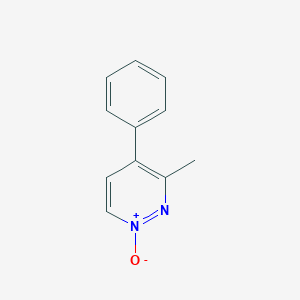
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
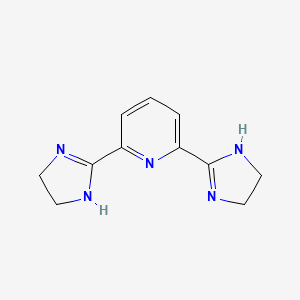
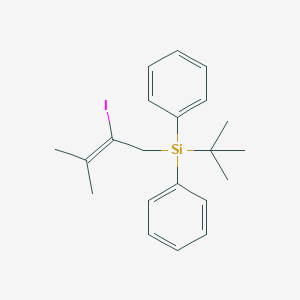
![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
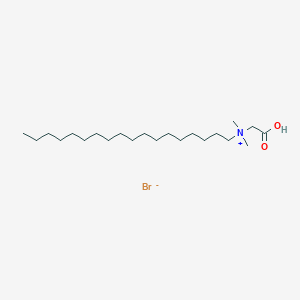
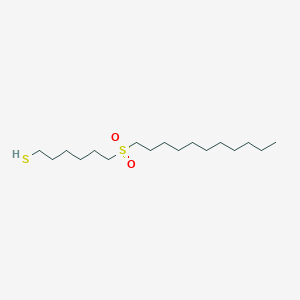
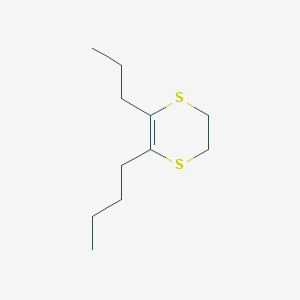
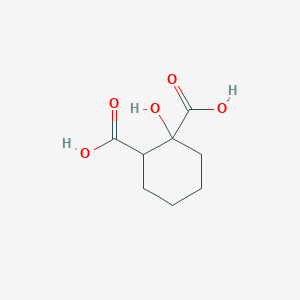
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
